7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one
Description
Table 1: Alternative Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | Not available in provided data |
| EC Number | Not available in provided data |
| Wikidata ID | Not available in provided data |
Analogous compounds, such as 7-methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one (CAS: Not provided), demonstrate naming consistency for this structural class. The absence of specific registry numbers for the 7-chloro derivative underscores the compound’s status as a novel or less-documented entity in public databases.
Molecular Formula and Exact Mass Determination
The molecular formula C₁₁H₆ClF₃N₂O₂ is deduced from the compound’s structure:
- Benzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one core : C₁₀H₆N₂O₂
- Substituents : One chlorine (–Cl) and one trifluoromethyl (–CF₃) group
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆ClF₃N₂O₂ |
| Exact Mass | 290.14 g/mol |
| Monoisotopic Mass | 290.0078 (calculated) |
The exact mass is computed using isotopic abundances:
$$
\text{Exact Mass} = (11 \times 12.0107) + (6 \times 1.00784) + 34.96885 + (3 \times 18.9984) + (2 \times 14.0067) + (2 \times 15.999) = 290.14 \, \text{g/mol}
$$
This calculation aligns with methodologies applied to structurally related trifluoromethylated heterocycles. The presence of chlorine and fluorine contributes significantly to the compound’s mass defect, a hallmark of halogenated organics.
Properties
Molecular Formula |
C11H7ClF3NO2 |
|---|---|
Molecular Weight |
277.62 g/mol |
IUPAC Name |
7-chloro-3a-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzoxazol-1-one |
InChI |
InChI=1S/C11H7ClF3NO2/c12-6-1-2-8-7(5-6)16-9(17)3-4-10(16,18-8)11(13,14)15/h1-2,5H,3-4H2 |
InChI Key |
YDBLKYLYUJGRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(N(C1=O)C3=C(O2)C=CC(=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-phenacylbenzothiazolium salts or related heterocyclic precursors serve as starting points for constructing the pyrrolo-oxazole framework.
- Trifluoroethylidene oxindoles or trifluoromethyl-containing olefins are employed to introduce the trifluoromethyl group via cycloaddition.
- Chlorination reagents such as N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents are used to install the chlorine atom at the 7-position.
Cyclization via [3 + 2] Cycloaddition
A prominent method involves the [3 + 2] cycloaddition between benzothiazolium salts and trifluoromethyl-substituted olefins. This reaction proceeds under mild conditions (room temperature to moderate heating) in solvents like toluene, often in the presence of bases such as sodium carbonate to facilitate the reaction.
- The reaction typically yields the fused pyrrolo-oxazole ring system with high regioselectivity.
- Yields reported for similar cycloadditions are high, often exceeding 80%, demonstrating the efficiency of this approach.
Electrophilic Aromatic Substitution for Chlorination
- Chlorination at the 7-position is achieved by treating the intermediate with electrophilic chlorinating agents.
- Reaction conditions are optimized to avoid over-chlorination or side reactions, typically involving controlled temperature and stoichiometry.
- The presence of electron-withdrawing trifluoromethyl groups influences the reactivity and regioselectivity of the chlorination step.
Cyclization and Ring Closure
- The oxazole ring closure is often facilitated by intramolecular cyclization reactions, sometimes promoted by acidic or basic catalysts.
- Conditions such as heating under reflux or microwave irradiation may be employed to drive the cyclization to completion.
- Purification is generally achieved by flash chromatography or recrystallization to isolate the target compound in high purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of benzothiazolium salt | Starting heterocyclic precursors, base | 85-90 | High purity intermediates obtained |
| [3 + 2] Cycloaddition | Benzothiazolium salt + CF3-olefin, Na2CO3, toluene, RT | 80-85 | Regioselective formation of fused ring |
| Chlorination at 7-position | NCS or equivalent, controlled temp | 75-80 | Selective mono-chlorination |
| Cyclization to oxazole ring | Acid/base catalysis, reflux or microwave | 70-80 | Efficient ring closure |
- The trifluoromethyl group significantly enhances the metabolic stability and bioavailability of the compound, making the synthetic incorporation of this group a critical step.
- Optimization of base and solvent in the cycloaddition step is crucial; sodium carbonate in toluene at room temperature provides the best balance of yield and selectivity.
- Chlorination requires careful control to prevent poly-chlorination; stoichiometric control and temperature regulation are essential.
- Scale-up experiments have demonstrated the synthetic practicability of these methods, maintaining high yields and purity at gram-scale synthesis.
The preparation of 7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one is effectively achieved through a multi-step synthetic route involving:
- Construction of the fused heterocyclic core via [3 + 2] cycloaddition.
- Introduction of the trifluoromethyl group through trifluoromethyl-substituted olefins.
- Selective chlorination at the 7-position.
- Final cyclization to close the oxazole ring.
These methods are supported by high yields, regioselectivity, and scalability, making them suitable for further medicinal chemistry applications and biological evaluation.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The compound is synthesized via multi-step processes involving intramolecular cyclization. Key methods include:
a. Copper-catalyzed cyclization
-
Reaction : Intramolecular cyclization of substituted carboxamides under copper catalysis forms the fused oxazole ring .
-
Conditions : CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 120°C, 12–24 hours.
-
Yield : ~70–85% for analogous benzo-fused oxazole derivatives .
b. Base-promoted SNAr reactions
-
Reaction : Nucleophilic aromatic substitution (SNAr) at the 7-chloro position using Cs₂CO₃ as a base facilitates ring closure .
-
Conditions : Cs₂CO₃ (2.5 equiv), DMSO, 135°C, 24 hours.
-
Yield : Comparable quinazolinone derivatives achieve yields up to 92% under similar conditions .
Electrophilic Substitution Reactions
The chloro and trifluoromethyl groups direct electrophilic attacks to specific positions:
Key findings :
-
The trifluoromethyl group enhances electrophilic substitution regioselectivity at C-4 of the benzene ring due to inductive effects .
-
Chlorine at C-7 can be replaced by amines or alkoxides via SNAr under strongly basic conditions (e.g., KOH/DMSO) .
Oxazole Ring Modifications
The oxazole moiety undergoes ring-opening and functionalization:
-
Hydrolysis : Acidic conditions (HCl/H₂O, reflux) cleave the oxazole ring to yield a diketone intermediate .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a dihydrooxazole, enhancing solubility .
Pyrrole Ring Reactivity
The pyrrole subunit participates in:
-
Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at C-5 of the pyrrole ring .
-
Oxidation : MnO₂ selectively oxidizes the pyrrole to a ketone at C-2 .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl-substituted derivatives | 65–80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 55–70% |
Notable example :
-
Coupling with 4-(trifluoromethyl)phenylboronic acid introduces a second CF₃ group, enhancing hydrophobicity .
Biological Derivatization
The compound serves as a scaffold for bioactive analogs:
-
Antimicrobial activity : Introduction of a pyridinylacetamide side chain via amide coupling improves activity against Cryptosporidium (EC₅₀ = 1.2 μM) .
-
Anticancer potential : Methaqualone-like derivatives exhibit moderate inhibition of kinase targets (IC₅₀ = 5–10 μM) .
Stability and Degradation
-
Thermal stability : Decomposes above 250°C, releasing HF and CO₂ .
-
Photodegradation : UV light (254 nm) induces cleavage of the oxazole ring, forming chlorinated byproducts .
Comparative Reactivity Data
The table below contrasts reactivity with related analogs:
| Compound | Reaction (SNAr at C-7) | Yield |
|---|---|---|
| 7-Cl derivative | Displacement with morpholine | 78% |
| 7-F derivative | Displacement with piperidine | 62% |
| 7-NO₂ derivative | Reduction to NH₂ | 85% |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, it has been shown to exhibit significant antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum .
Table 1: Antimicrobial Activity of 7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Mycobacterium smegmatis | Significant |
| Pseudomonas aeruginosa | Significant |
| Candida albicans | Moderate |
| Penicillium chrysogenum | Low |
The compound's structure, particularly the presence of the trifluoromethyl group, enhances its interaction with microbial cells, making it a candidate for further development as an antimicrobial agent.
Drug Development
The unique chemical structure of 7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one positions it as a promising scaffold for designing new pharmaceuticals. Its derivatives have been explored for their potential in treating various diseases, including cancer. Preliminary cell-based assays have indicated that modifications to this compound can yield derivatives with enhanced anti-cancer properties .
Case Study: Anticancer Activity
A study focusing on derivatives of this compound demonstrated varying levels of cytotoxicity against different cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results suggest that specific modifications can lead to increased efficacy in targeting tumor cells .
Material Science
In addition to its biological applications, this compound may also find uses in material science due to its unique electronic properties imparted by the trifluoromethyl group. Research into its conductive properties could lead to applications in organic electronics or as a component in advanced materials .
Mechanism of Action
The mechanism of action of 7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the pyrrolooxazolone family, which shares a bicyclic framework combining pyrrole and oxazolone rings. Key structural analogs include:
Key Observations :
- The trifluoromethyl group enhances metabolic stability and electronegativity, similar to its role in 3a-phenyl derivatives .
- Chloro substituents (e.g., 7-Cl) are less common in pyrrolooxazolones but may improve binding affinity in biological targets.
Key Observations :
- The main compound likely requires halogenation (for Cl) and trifluoromethylation steps, akin to methods in .
Physicochemical Properties
While melting points and spectral data for the main compound are absent, analogs provide benchmarks:
Key Observations :
- The main compound’s trifluoromethyl group would produce distinct ¹⁹F NMR signals (unreported in evidence).
- Chloro substituents typically result in deshielded ¹³C NMR peaks (~100–120 ppm).
Biological Activity
7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one, a compound with a complex heterocyclic structure, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure and Synthesis
The compound's chemical formula is , and it features a unique trifluoromethyl group that may enhance its biological activity. The synthesis typically involves cyclization reactions and can yield various derivatives with differing biological profiles. For example, the synthesis methods have been reported to yield compounds with varying efficacy against cancer cell lines, demonstrating the importance of structural modifications on biological outcomes .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of 7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects with GI50 values ranging from 29 nM to 78 nM across different cancer types. Notably, it showed superior efficacy compared to established drugs like erlotinib in certain cases .
| Cell Line | GI50 (nM) | Comparison |
|---|---|---|
| MCF-7 | 31 | More effective than erlotinib (GI50 = 40) |
| Colon Cancer | 35 | Effective against multiple cell lines |
| Other Cancer Types | 29 - 78 | Varies by specific cell line |
The mechanism by which 7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one exerts its effects includes inhibition of key signaling pathways involved in cell proliferation. It has been shown to inhibit mutant forms of EGFR and BRAF, crucial targets in many cancers:
- EGFR Inhibition : The compound demonstrated IC50 values between 68 nM to 89 nM , indicating potent inhibition against EGFR mutants.
- BRAF V600E Inhibition : It also exhibited significant inhibitory activity against BRAF V600E with IC50 values ranging from 35 nM to 67 nM , outperforming some conventional inhibitors like vemurafenib in specific assays .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various cancer models:
- Colon Cancer Study : A study involving colon cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 29 nM. The study concluded that structural modifications could further enhance its potency.
- Breast Cancer Models : In MCF-7 breast cancer models, the compound not only inhibited proliferation but also induced apoptosis via caspase activation pathways.
Q & A
Q. What crystallographic challenges arise in resolving its polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
